1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chloropyridazine Moiety: Starting with a pyridazine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Indole Group Introduction: The indole group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions, often involving amines and aldehydes or ketones.
Final Coupling: The final step involves coupling the chloropyridazine, indole, and piperidine intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide: can be compared with other heterocyclic compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical properties and biological activities.
Properties
Molecular Formula |
C18H18ClN5O |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-(1H-indol-6-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H18ClN5O/c19-16-5-6-17(23-22-16)24-9-1-2-13(11-24)18(25)21-14-4-3-12-7-8-20-15(12)10-14/h3-8,10,13,20H,1-2,9,11H2,(H,21,25) |
InChI Key |
DHTUCQJJSNBXSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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